molecular formula C13H9F3N2O B2805714 N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 313382-55-7

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2805714
CAS No.: 313382-55-7
M. Wt: 266.223
InChI Key: VRGBDNICQBVFRV-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)aniline and 4-pyridinecarboxylic acid.

    Amide Bond Formation: The carboxylic acid group of 4-pyridinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-(trifluoromethyl)aniline to form the desired amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylpyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
  • N-[2-(trifluoromethyl)phenyl]pyridine-2-carboxamide
  • N-[2-(trifluoromethyl)phenyl]benzamide

Uniqueness

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the position of the carboxamide group on the pyridine ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-2-4-11(10)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGBDNICQBVFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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